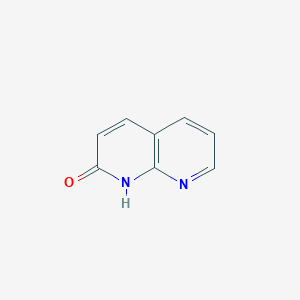

1,8-Naphthyridin-2(1H)-one

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRUGZMCGCYBRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C=C2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305955 | |

| Record name | 1,8-Naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15936-09-1 | |

| Record name | 15936-09-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-dihydro-1,8-naphthyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,8 Naphthyridin 2 1h One and Its Analogues

Classical Cyclization Reactions

The foundation of 1,8-naphthyridinone synthesis lies in several well-established cyclization strategies, each offering a distinct pathway to the core heterocyclic structure.

Friedländer Reaction and its Modifications

The Friedländer synthesis is a cornerstone for the formation of the 1,8-naphthyridine (B1210474) framework, traditionally involving the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing an active methylene (B1212753) group. smolecule.comwikipedia.org The reaction is typically catalyzed by a base. smolecule.com The general mechanism proceeds through an initial aldol (B89426) addition followed by cyclization and dehydration to furnish the bicyclic system. wikipedia.org

Modifications to the classical Friedländer reaction have focused on improving yields, simplifying procedures, and employing more environmentally benign conditions. A significant advancement involves the use of ionic liquids, such as basic ionic liquids like [Bmmim][Im], which can act as both the catalyst and the solvent, often under solvent-free conditions. nih.govacs.org This approach offers high yields and the potential for catalyst recycling. nih.gov Another green modification utilizes choline (B1196258) hydroxide (B78521) in water, providing an inexpensive, non-toxic, and metal-free catalytic system for the gram-scale synthesis of 1,8-naphthyridines with excellent yields. nih.govresearchgate.net These modern adaptations often lead to shorter reaction times and easier product isolation compared to traditional methods that may require harsh conditions or expensive metal catalysts. nih.govacs.org

| Starting Materials | Catalyst/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminonicotinaldehyde, Acetone | Choline hydroxide/Water | Room Temperature, 6h | 2-Methyl-1,8-naphthyridine | >90% | acs.org |

| 2-Amino-3-pyridinecarboxaldehyde, 2-Phenylacetophenone | [Bmmim][Im] | 80 °C, 24h | 2,3-Diphenyl-1,8-naphthyridine | High | acs.org |

| 2-Aminopyridine-3-carbaldehyde, 3-Acetylpentane-2,4-dione | Potassium hydroxide/Ethanol | Reflux | 1,8-Naphthyridine and 2-Methyl-1,8-naphthyridine | Not specified | sci-hub.se |

Gould-Jacobs Reaction for Naphthyridinone Synthesis

The Gould-Jacobs reaction provides a reliable route to 4-hydroxy-1,8-naphthyridinone derivatives, which are tautomers of 1,8-naphthyridin-4(1H)-ones. wikipedia.org This reaction typically involves the condensation of a 2-aminopyridine (B139424) derivative with diethyl ethoxymethylenemalonate (EMME). smolecule.comsci-hub.se The initial condensation is followed by a thermal cyclization, often at high temperatures in a solvent like diphenyl ether, to form the naphthyridinone ring system. smolecule.comd-nb.info Subsequent hydrolysis and decarboxylation can yield the corresponding 4-hydroxy-1,8-naphthyridine. wikipedia.org The regioselectivity of the cyclization can be influenced by substituents on the pyridine (B92270) ring. sci-hub.sed-nb.info

| Starting Materials | Conditions | Intermediate | Final Product Type | Reference |

|---|---|---|---|---|

| 6-Substituted-2-aminopyridine, Diethyl ethoxymethylenemalonate | Thermal cyclization in diphenyl ether (~250 °C) | Diethyl-N-(6-substituted-2-pyridyl)aminomethylenemalonate | Ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate | smolecule.com |

| 2-Aminopyridine, Diethyl ethoxymethylenemalonate | Boiling diphenyl ether | Diethyl 2-((pyridin-2-ylamino)methylene)malonate | 1,8-Naphthyridine-3-carboxylate | sci-hub.se |

Knorr and Conard-Limpach Reactions for 1,8-Naphthyridinone Formation

The Knorr and Conrad-Limpach reactions are classical methods for synthesizing quinolines and can be adapted for the synthesis of 1,8-naphthyridinones. nih.govoregonstate.edu These reactions involve the condensation of an aminopyridine with a β-ketoester. wikipedia.org The specific isomer of the resulting naphthyridinone, either the 2-one or 4-one, can be controlled by the reaction conditions. The Conrad-Limpach reaction, typically run under acidic conditions at higher temperatures, favors the formation of the 4-hydroxy-1,8-naphthyridinone. sci-hub.sewikipedia.org Conversely, the Knorr synthesis, which proceeds via an intermediate β-aminoacrylate, can lead to the formation of the 2-hydroxy-1,8-naphthyridinone. sci-hub.se For example, the condensation of 2,6-diaminopyridine (B39239) with ethyl acetoacetate (B1235776) can yield 7-amino-4-methyl-1,8-naphthyridin-2(1H)-one, a "Knorr-type" product. sci-hub.se

Combes Reaction for Substituted 1,8-Naphthyridine Derivatives

The Combes reaction offers an efficient method for preparing substituted 1,8-naphthyridine derivatives, particularly those with amino groups. nih.gov This acid-catalyzed reaction involves the condensation of a diaminopyridine, such as 2,6-diaminopyridine, with a 1,3-dicarbonyl compound. Polyphosphoric acid (PPA) is a common catalyst and solvent for this reaction, which proceeds through condensation followed by acid-mediated cyclodehydration to form the naphthyridine core. This method is particularly useful for synthesizing 2-amino-5,7-disubstituted-1,8-naphthyridines.

Povarov Reaction in 1,8-Naphthyridine Synthesis

The Povarov reaction, a [4+2] cycloaddition, serves as a powerful tool for the synthesis of complex, fused 1,8-naphthyridine systems. researchgate.net This multicomponent reaction typically involves an aromatic amine, an aldehyde, and an activated alkene. researchgate.net In the context of 1,8-naphthyridine synthesis, this reaction has been successfully employed to create novel fused indolo[3,2-c] nih.govkthmcollege.ac.innaphthyridine derivatives in a one-pot process. tandfonline.comfigshare.com This approach highlights the versatility of the Povarov reaction in constructing polycyclic heterocyclic frameworks.

Modern Synthetic Approaches

Contemporary synthetic chemistry has introduced several innovative techniques to streamline the synthesis of 1,8-naphthyridin-2(1H)-one and its analogs, focusing on efficiency, sustainability, and milder reaction conditions.

Microwave-assisted synthesis has emerged as a significant advancement, offering dramatically reduced reaction times and often improved yields compared to conventional heating methods. nih.gov This technique has been successfully applied to the Friedländer annulation for the synthesis of various substituted 1,8-naphthyridines. nih.gov

The development of solvent-free reaction conditions represents another key area of progress. nih.gov As mentioned in the context of the Friedländer reaction, the use of ionic liquids can obviate the need for traditional organic solvents. nih.govacs.org Furthermore, multicomponent reactions (MCRs) performed under catalyst-free conditions in environmentally benign solvents like polyethylene (B3416737) glycol (PEG) have been developed for the synthesis of 1,8-naphthyridines, offering good yields and shorter reaction times. researchgate.net These green chemistry approaches not only improve the efficiency of the synthesis but also reduce the environmental impact of the chemical processes involved. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of the this compound core. These methods offer a high degree of control and allow for the introduction of a wide variety of substituents.

The Suzuki coupling reaction has been effectively utilized for the synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones. This method involves the reaction of 4-halo-1,8-naphthyridin-2(1H)-ones, which are readily accessible from 2-chloronicotinic acid, with various arylboronic acids. researchgate.net This approach provides a direct and versatile route to a diverse range of 4-aryl substituted derivatives.

Similarly, the Sonogashira cross-coupling reaction has been employed in the synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones. beilstein-journals.orgresearchgate.net In a multi-step sequence, alkynes bearing an acylamino group are first coupled with aryl halides via a Sonogashira reaction. beilstein-journals.orgd-nb.info The resulting aryl-substituted alkynes then undergo an intramolecular inverse electron-demand Diels-Alder reaction to furnish the desired 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-ones. beilstein-journals.orgresearchgate.net This sequential strategy, often facilitated by microwave irradiation, allows for the efficient construction of the bicyclic scaffold with diverse aryl substituents at the 5-position. beilstein-journals.orgd-nb.info

A sequential, one-pot Suzuki-Miyaura cross-coupling has also been developed for the differential functionalization of related naphthyridinone systems, highlighting the versatility of palladium catalysis in building molecular complexity. mdpi.com

Microwave-Activated Inverse Electron-Demand Diels-Alder Reactions

Microwave-activated inverse electron-demand Diels-Alder (IEDDA) reactions have proven to be a highly efficient method for the synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones. beilstein-journals.orgbeilstein-journals.org This strategy typically involves the use of 1,2,4-triazines bearing an acylamino group with a tethered terminal alkyne side chain. beilstein-journals.orgresearchgate.net

Under microwave irradiation, these precursors undergo an intramolecular IEDDA reaction, leading to the formation of the this compound ring system in excellent yields. beilstein-journals.orgd-nb.info This method offers significant advantages, including shorter reaction times and access to a variety of polysubstituted derivatives that are not readily accessible through traditional methods like the Knorr or Friedländer reactions. beilstein-journals.orgd-nb.info The efficiency of this approach is demonstrated by the successful synthesis of 1-substituted and 5-substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones. beilstein-journals.org

| Reactant | Conditions | Product | Yield |

| 1,2,4-triazines with acylamino alkyne side chain | Chlorobenzene, 220 °C, 1 h, Microwave | Substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones | Excellent |

Multicomponent Reactions for Polyfunctional 1,8-Naphthyridines

Multicomponent reactions (MCRs) have gained prominence as a powerful and atom-economical strategy for the synthesis of complex heterocyclic scaffolds like 1,8-naphthyridines. organic-chemistry.orgnih.gov These reactions allow for the formation of multiple bonds in a single synthetic operation from three or more starting materials, leading to a significant increase in molecular complexity. nih.govmdpi.com

A notable example is the three-component condensation of substituted 2-aminopyridines, active methylene compounds (such as malononitrile (B47326) or ethyl cyanoacetate), and various aromatic aldehydes. organic-chemistry.org This reaction, catalyzed by N-bromosulfonamides, proceeds under mild, room temperature conditions to afford substituted 1,8-naphthyridine derivatives in good to high yields. organic-chemistry.org The use of inexpensive, stable, and reusable catalysts makes this an environmentally friendly and cost-effective approach. organic-chemistry.org

Another green, four-component, one-pot synthesis involves the reaction of aromatic aldehydes, malononitrile, a 4-hydroxy substituted pyridin-2(1H)-one, and an aniline (B41778) in ethanol. bohrium.comresearchgate.net This reaction is catalyzed by a photocatalyst under visible light, highlighting a modern and eco-friendly approach to 1,8-naphthyridine synthesis. bohrium.comresearchgate.net

Catalyst-Free and Eco-Friendly Methodologies

In recent years, there has been a growing emphasis on the development of catalyst-free and environmentally benign synthetic methods. Several such approaches have been successfully applied to the synthesis of 1,8-naphthyridine derivatives.

One such method involves the Friedländer condensation reaction for the gram-scale synthesis of 1,8-naphthyridine derivatives in water, without the need for metal hydroxides or catalysts. nih.gov A metal-free, nontoxic, and water-soluble catalyst, choline hydroxide, has also been employed for this transformation, avoiding the use of hazardous organic solvents. nih.gov This approach has been shown to produce excellent yields of substituted 1,8-naphthyridines from the reaction of 2-aminonicotinaldehyde with various active methylene carbonyl compounds. acs.org

Furthermore, a catalyst-free, microwave-assisted domino reaction of 4-aminopyridin-2(1H)-ones, aldehydes, and 1H-indene-1,3(2H)-dione in water has been developed for the synthesis of fused naphthyridine derivatives. bohrium.com This protocol is characterized by short reaction times and the formation of multiple new bonds with water as the only byproduct. bohrium.com

Additionally, a solvent-free, solid-state grinding method has been utilized for the synthesis of 1,8-naphthyridine-5-aryl-1,3,4-oxadiazole derivatives. researchgate.net This eco-friendly approach involves the reaction of various starting materials using a pestle and mortar, resulting in excellent yields and short reaction times. researchgate.net

Strategies for Stereoselective and Regioselective Synthesis of this compound Derivatives

The control of stereoselectivity and regioselectivity is crucial in the synthesis of complex, biologically active molecules. Several strategies have been developed to achieve this in the context of this compound derivatives.

A domino Knoevenagel hetero-Diels-Alder reaction has been employed for the regioselective synthesis of complex chromeno[4′,3′:4,5]pyrano[3,2-c] researchgate.netmdpi.comnaphthyridin-13-one derivatives. thieme-connect.deresearchgate.net This reaction between 4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one and O-allylated or O-propargylated salicylaldehydes proceeds with high regio- and stereoselectivity to yield polycyclic heterocyclic systems. researchgate.netresearchgate.net The reaction conditions, including the choice of solvent and catalyst, have been optimized to achieve high yields of the desired angularly fused products. researchgate.net

Another approach to achieve regioselectivity involves the ring expansion of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-ones. kthmcollege.ac.in Reaction with sodium azide (B81097) or trimethylsilyl (B98337) azide under microwave irradiation leads to the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones through a cycloaddition-ring expansion with rearrangement, affording regioisomeric products. kthmcollege.ac.in

Furthermore, the synthesis of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids has been explored, where the introduction of various aminopyrrolidine derivatives at the C-7 position was investigated. acs.org The stereochemistry of these substituents was found to have a significant impact on the biological activity of the resulting compounds, with the (S,S)-isomer of one derivative being selected for further development. acs.org

| Precursors | Reaction Type | Key Features |

| 4-Halo-1,8-naphthyridin-2(1H)-ones and Arylboronic Acids | Suzuki Coupling | Versatile synthesis of 4-aryl derivatives. researchgate.net |

| 1,2,4-Triazines with tethered alkynes | Microwave-Activated IEDDA | Efficient access to polysubstituted 3,4-dihydro derivatives. beilstein-journals.org |

| 2-Aminopyridines, Aldehydes, Active Methylene Compounds | Multicomponent Reaction | Atom-economical, high-yield synthesis of functionalized naphthyridines. organic-chemistry.org |

| 2-Aminonicotinaldehyde and Active Methylene Carbonyls | Catalyst-Free Friedländer Condensation | Eco-friendly, gram-scale synthesis in water. nih.govacs.org |

| 4-Hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one and O-substituted Salicylaldehydes | Domino Knoevenagel/Hetero-Diels-Alder | High regio- and stereoselectivity for complex polycycles. thieme-connect.deresearchgate.net |

Derivatization Strategies and Analog Design of 1,8 Naphthyridin 2 1h One Scaffolds

Substitution Patterns and their Influence on Chemical Reactivity

The chemical reactivity of the 1,8-naphthyridin-2(1H)-one scaffold is dictated by the inherent electronic properties of the bicyclic system and can be modulated by the introduction of various substituents. The synthesis of this scaffold often begins with the Friedländer reaction, which involves the condensation of 2-aminonicotinaldehyde with a compound containing an active methylene (B1212753) group, such as an ester or ketone. researchgate.netacs.org This foundational reaction itself highlights the reactivity of the pyridine (B92270) precursor and sets the stage for further modifications.

Key positions for substitution on the this compound ring include the N1 nitrogen, the C3 position adjacent to the carbonyl, and positions C4 and C7 on the fused pyridine rings.

N1-Position: The nitrogen at the 1-position is a common site for alkylation or arylation. This modification can influence the molecule's solubility, lipophilicity, and steric profile, which in turn affects its interaction with biological targets.

C2-Carbonyl Group: The lactam carbonyl group at the C2-position is a key reactive site. It can be converted into a chloro group using reagents like phosphorus oxychloride (POCl₃). mdpi.com This 2-chloro-1,8-naphthyridine (B101967) intermediate is highly valuable as it allows for subsequent nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups such as amines, thiols, and alkoxides. nih.govresearchgate.net

C3-Position: The C3 position, being alpha to the carbonyl, is activated. For instance, reaction of the parent scaffold with dimethylformamide dimethyl acetal (B89532) can introduce a functionalized side chain at this position. researchgate.net The introduction of a methyl group at C3 has been explored for developing compounds with specific biological activities.

C7-Position: The C7 position on the second pyridine ring is another critical site for functionalization. The introduction of electron-withdrawing groups, such as a chloro substituent, can significantly alter the electronic distribution of the ring system and provide a handle for cross-coupling reactions. nih.gov This allows for the synthesis of more complex analogs.

The electronic nature of the substituents plays a crucial role. Electron-donating groups can increase the electron density of the ring system, potentially enhancing its susceptibility to electrophilic attack, while electron-withdrawing groups make the ring more susceptible to nucleophilic attack and can influence the acidity of the N1-proton. nih.gov

Incorporation of Functional Groups for Targeted Applications

The strategic addition of specific functional groups to the this compound scaffold is a cornerstone of its application in drug discovery and materials science. These modifications are designed to optimize interactions with biological targets or to impart desired physicochemical properties like fluorescence. mdpi.com

Nucleic Acid Recognition and Fluorescence: Substituted 1,8-naphthyridin-2(1H)-ones have been designed as analogs of the nucleobase thymine (B56734) to improve the recognition of adenine (B156593) in DNA and PNA (peptide nucleic acid) structures. nih.govmdpi.com The introduction of a chloro group at the 7-position was found to be particularly effective. The resulting 7-chloro-1,8-naphthyridin-2(1H)-one, when incorporated into PNA strands, significantly increased the thermal stability of both PNA-DNA and PNA-RNA duplexes compared to the natural thymine base. nih.gov This stabilization is thought to be primarily enthalpic. nih.gov

| Modification | System | Increase in Thermal Stability (ΔTₘ) per Modification (°C) |

| 7-Chloro-1,8-naphthyridin-2(1H)-one | PNA-DNA Duplex (Separate Positions) | 2.0 |

| 7-Chloro-1,8-naphthyridin-2(1H)-one | PNA-DNA Duplex (Adjacent Positions) | 3.5 |

| 7-Chloro-1,8-naphthyridin-2(1H)-one | PNA-RNA Duplex (Separate Positions) | 1.2 |

| 7-Chloro-1,8-naphthyridin-2(1H)-one | PNA-RNA Duplex (Adjacent Positions) | 3.2 |

| 7-Chloro-1,8-naphthyridin-2(1H)-one | Triplex (Hoogsteen, Separate Positions) | 2.7 |

| 7-Chloro-1,8-naphthyridin-2(1H)-one | Triplex (Hoogsteen, Adjacent Positions) | 3.5 |

Data sourced from J Am Chem Soc. 2002;124(13):3254-62. nih.gov

Antiviral Activity: The this compound scaffold has been utilized to develop inhibitors of viral enzymes. Specifically, derivatives with a hydroxyl group at the N1-position have been investigated as inhibitors of the ribonuclease H (RNase H) activity of HIV reverse transcriptase. nih.gov Further derivatization, such as adding a biphenylmethyl group at the C4 position, led to potent inhibitors with significant activity in single-cycle infectivity assays. nih.gov

| Compound | Target | IC₅₀ |

| 4-((4’-(aminomethyl)-[1,1’-biphenyl]-4-yl)methyl)-1-hydroxy-1,8-naphthyridin-2(1H)-one | HIV-1 RNase H | 45 nM |

| 4-((4’-(aminomethyl)-[1,1’-biphenyl]-4-yl)methyl)-1-hydroxy-1,8-naphthyridin-2(1H)-one | RT-associated RDDP | 13 µM |

| 4-((4’-(aminomethyl)-[1,1’-biphenyl]-4-yl)methyl)-1-hydroxy-1,8-naphthyridin-2(1H)-one | Integrase (IN) | 24 µM |

Data sourced from Future Med Chem. 2012;4(13):1685-704. nih.gov

Antimicrobial Agents: Modifications to the core structure have yielded compounds with significant antimicrobial properties. For example, the introduction of a methyl group at the C3-position is a feature of derivatives explored for their biological activity. Research has also shown that incorporating cyclopropyl (B3062369) groups can enhance the antibacterial efficacy of 1,8-naphthyridine (B1210474) derivatives against resistant bacterial strains.

Synthesis of Hybrid Molecules and Conjugates with the this compound Core

A powerful strategy in modern drug design is the creation of hybrid molecules that combine the this compound scaffold with other pharmacologically important moieties. This molecular hybridization aims to produce conjugates with novel or enhanced biological activities by targeting multiple pathways or improving pharmacokinetic profiles. researchgate.netnih.gov

β-Lactam Hybrids: An efficient synthetic strategy has been developed to merge the 1,8-naphthyridine core with β-lactams and secondary amines. researchgate.net The synthesis starts with the conversion of 3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-amine to the corresponding this compound, followed by chlorination and reaction with hydrazine (B178648) to create a key intermediate. researchgate.net This intermediate is then reacted with various aldehydes and chloroacetyl chloride to construct the final hybrid molecules containing a 3-chloro-azetidin-2-one (β-lactam) ring. researchgate.net Several of these conjugates have demonstrated potent anticancer and antibacterial activity. researchgate.net

| Hybrid Compound ID | Anticancer Activity (MDA-MB-231, IC₅₀ in µM) | Antitubercular Activity (MIC in µg/mL) |

| 8d | 10.1 | 12.5 |

| 8g | 12.5 | 12.5 |

| 8j | 11.2 | >100 |

| Cisplatin (Reference) | 10.5 | N/A |

| Ciprofloxacin (Reference) | N/A | 25.0 |

Data sourced from Mol Divers. 2023;27(4):1663-1678. researchgate.net

Piperazine-Linked Conjugates: Another successful hybridization approach involves linking the 1,8-naphthyridine core to other functional units via a piperazine (B1678402) linker. This strategy has been used to synthesize novel 1,8-naphthyridine-3-carbonitrile (B1524053) analogues with potent anti-mycobacterial activity. nih.gov The synthesis involves preparing a 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile intermediate, which is then coupled with various substituted N-phenylacetamides or other carboxylic acids. nih.gov This modular approach allows for the creation of a library of compounds, from which highly active agents against Mycobacterium tuberculosis have been identified. nih.gov

| Hybrid Compound ID | Target | Minimum Inhibitory Concentration (MIC) |

| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 µg/mL |

| ANC-2 | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL |

| ANA-1 | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL |

| ANA-6 | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL |

| ANA-7 | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL |

| ANA-8 | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL |

| ANA-10 | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL |

Data sourced from RSC Adv. 2024;14(32):23125-23143. nih.gov

Biological Activities and Pharmacological Profiles of 1,8 Naphthyridin 2 1h One Derivatives

Anticancer and Antitumor Potential

Derivatives of 1,8-Naphthyridin-2(1H)-one have demonstrated notable potential in the field of oncology, exhibiting both cytotoxicity against various human cancer cell lines and the ability to inhibit tumor growth and metastasis.

Cytotoxicity against Human Cancer Cell Lines

A number of 1,8-naphthyridine (B1210474) derivatives have been synthesized and evaluated for their in vitro cytotoxic effects on a range of human cancer cell lines. tandfonline.comnih.gov Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives, in particular, have shown potent activity. For instance, compound 47 displayed IC₅₀ values of 0.41 and 0.77 μM against MIAPaCa and K-562 cancer cell lines, respectively. tandfonline.com Another derivative, compound 36 , exhibited an IC₅₀ of 1.19 μM on the PA-1 cancer cell line. tandfonline.com Furthermore, an unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative, compound 29 , showed strong cytotoxicity with IC₅₀ values of 0.41 and 1.4 μM against PA-1 and SW620 cancer cell lines, respectively. tandfonline.com

In a separate study, a series of 1,8-naphthyridine derivatives were tested for their cytotoxic activities against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.govkoreamed.org Compounds 14 , 15 , and 16 were found to be more potent than the reference drug colchicine (B1669291) against all three cell lines. koreamed.org Specifically, compound 16 demonstrated significant potency with IC₅₀ values of 0.7, 0.1, and 5.1 μM against HeLa, HL-60, and PC-3 cells, respectively. koreamed.org

The 2-aryl-1,8-naphthyridin-4-one series of compounds has also been a subject of interest. acs.org Many of these compounds have shown significant cytotoxic effects against a variety of human tumor cell lines, including those derived from non-small-cell lung, colon, central nervous system, melanoma, ovarian, prostate, and breast cancers. acs.org The most active compounds in this series, 31 , 32 , 33 , and 40 , demonstrated strong cytotoxic effects with ED₅₀ values in the micromolar or submicromolar range. acs.org

Additionally, a series of new 2-phenyl-7-methyl-1,8-naphthyridine derivatives were synthesized and evaluated for their anticancer activity against the human breast cancer cell line (MCF7). researchgate.net Several of these derivatives, including 10c , 8d , 4d , 10f , and 8b , displayed greater activity than the reference drug staurosporine, with IC₅₀ values of 1.47, 1.62, 1.68, 2.30, and 3.19 μM, respectively. researchgate.net

Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀/ED₅₀ (µM) | Reference |

|---|---|---|---|

| 47 | MIAPaCa | 0.41 | tandfonline.com |

| 47 | K-562 | 0.77 | tandfonline.com |

| 36 | PA-1 | 1.19 | tandfonline.com |

| 29 | PA-1 | 0.41 | tandfonline.com |

| 29 | SW620 | 1.4 | tandfonline.com |

| 16 | HeLa | 0.7 | koreamed.org |

| 16 | HL-60 | 0.1 | koreamed.org |

| 16 | PC-3 | 5.1 | koreamed.org |

| 31-33, 40 | Various | Micromolar to submicromolar | acs.org |

| 10c | MCF7 | 1.47 | researchgate.net |

| 8d | MCF7 | 1.62 | researchgate.net |

| 4d | MCF7 | 1.68 | researchgate.net |

| 10f | MCF7 | 2.30 | researchgate.net |

| 8b | MCF7 | 3.19 | researchgate.net |

Inhibition of Tumor Growth and Metastasis

Research has also explored the potential of this compound derivatives to inhibit the growth and spread of tumors in vivo. While specific data on the inhibition of metastasis is limited in the provided context, the potent cytotoxic effects observed in vitro suggest a strong potential for these compounds to control tumor proliferation. The mechanism of action for some of these derivatives involves the inhibition of topoisomerase II, a key enzyme in DNA replication and a known target for several established antitumor agents. tandfonline.comkoreamed.org The ability of compounds like the 2-aryl-1,8-naphthyridin-4-ones to inhibit tubulin polymerization at substoichiometric concentrations further highlights their potential as effective anticancer agents. acs.org

Antimicrobial Activities

The this compound scaffold has been a fruitful source of compounds with a broad spectrum of antimicrobial activities, including antibacterial, antitubercular, antiviral, and antimalarial properties.

Antibacterial Activity Spectrum

Derivatives of this compound have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. researchgate.netnih.govmdpi.comsemanticscholar.orgrcsi.sciencemdpi.comkashanu.ac.ir For instance, novel 3-N-substituted 1,8-naphthyridin-2(1H)-ones, specifically compounds 9b–9d and 10b–10d , have shown high inhibitory activity against the spore germination of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.netrcsi.science

Furthermore, a series of 1,8-naphthyridine-3-carboxylic acid derivatives exhibited a broad spectrum of antimicrobial activity. semanticscholar.org Compounds 4a–5b2 were particularly effective, showing remarkable bactericidal activity against Staphylococcus and Bacillus species, as well as activity against Escherichia coli, Salmonella, and Shigella species. semanticscholar.org The chlorine-substituted compounds 4a and 5a2 were identified as the most potent against the tested microorganisms. semanticscholar.org

The combination of 1,8-naphthyridine derivatives with existing antibiotics has also been explored. mdpi.comnih.gov Studies have shown that these derivatives can potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains, suggesting a synergistic effect. mdpi.comnih.gov For example, 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, while not exhibiting direct antibacterial activity themselves, were able to decrease the minimum inhibitory concentration (MIC) of norfloxacin, ofloxacin, and lomefloxacin (B1199960) against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.comnih.gov

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Compound(s) | Bacterial Strain(s) | Activity | Reference |

|---|---|---|---|

| 9b–9d, 10b–10d | Staphylococcus aureus, Escherichia coli | High inhibitory activity against spore germination | researchgate.netrcsi.science |

| 4a, 5a2 | Staphylococcus sp., Bacillus sp., E. coli, Salmonella sp., Shigella sp. | Most active among tested derivatives | semanticscholar.org |

| 7-acetamido-1,8-naphthyridin-4(1H)-one & 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Multi-resistant E. coli, P. aeruginosa, S. aureus | Potentiated activity of fluoroquinolones | mdpi.comnih.gov |

Antitubercular Activity

Several this compound derivatives have been identified as having promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netresearchgate.netnih.govnih.gov A series of 1,8-naphthyridine derivatives with various substitutions at the 2, 3, 4, and 7 positions were synthesized and evaluated for their antimycobacterial activity. nih.gov Compounds 4 , 8 , 12 , 14 , 19 , 29 , and 30 showed interesting activity, with inhibition percentages ranging from 38-96% at a concentration of 6.25 µg/ml against Mycobacterium tuberculosis H37Rv. nih.gov The piperidinyl group was identified as a particularly effective substituent at positions 2, 4, or 7. nih.gov

In another study, novel benzothiazolo naphthyridone carboxylic acid derivatives were synthesized and evaluated. nih.gov Among these, 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-nitro-5,12-dihydro-5-oxobenzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acid (10n ) was found to be the most active compound in vitro, with MICs of 0.19 and 0.04 µM against M. tuberculosis H37Rv and multi-drug resistant M. tuberculosis, respectively. nih.gov This compound also demonstrated significant in vivo efficacy in a mouse model of tuberculosis. nih.gov

More recently, a series of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives were designed and synthesized. nih.govbohrium.comrsc.org Compound ANA-12 from this series showed prominent anti-tuberculosis activity with a MIC of 6.25 μg/mL against the H37Rv strain. nih.govbohrium.comrsc.org

Table 3: Antitubercular Activity of this compound Derivatives

| Compound(s) | Strain(s) | Activity (MIC or % Inhibition) | Reference |

|---|---|---|---|

| 4, 8, 12, 14, 19, 29, 30 | M. tuberculosis H37Rv | 38-96% inhibition at 6.25 µg/ml | nih.gov |

| 10n | M. tuberculosis H37Rv | 0.19 µM | nih.gov |

| 10n | Multi-drug resistant M. tuberculosis | 0.04 µM | nih.gov |

| ANA-12 | M. tuberculosis H37Rv | 6.25 µg/mL | nih.govbohrium.comrsc.org |

Antiviral and Antimalarial Properties

The versatility of the this compound scaffold extends to antiviral and antimalarial activities. researchgate.netnih.govumn.eduresearchgate.net Specifically, derivatives with a 1-hydroxy-1,8-naphthyridin-2(1H)-one core have been reported as inhibitors of HIV-1 integrase strand transfer (INST), a clinically validated target for antiviral drugs. umn.edu Further modifications of these compounds have led to the development of derivatives with improved efficacy against drug-resistant strains of HIV. nih.gov

In the realm of antimalarial research, while specific data for this compound derivatives is not extensively detailed in the provided search results, the broader class of 1,8-naphthyridines has shown promise. researchgate.netnih.govacs.orgdntb.gov.ua For instance, 2,8-disubstituted-1,5-naphthyridines have been identified as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase and hemozoin formation, demonstrating in vivo efficacy. acs.org This suggests that the 1,8-naphthyridine scaffold is a viable starting point for the development of new antimalarial agents.

Anti-inflammatory and Immunomodulatory Effects

Derivatives of this compound have shown significant potential as anti-inflammatory and immunomodulatory agents. tandfonline.comnih.gov These properties are often linked to their interaction with key biological targets involved in the inflammatory cascade and immune response. nih.govmdpi.com

A notable mechanism of action for some of these derivatives is their activity as selective agonists for the cannabinoid CB2 receptor, which is predominantly expressed in immune cells. unipi.itunipi.it By targeting the CB2 receptor, these compounds can modulate immune cell function and reduce inflammation, offering a therapeutic strategy that may avoid the psychoactive side effects associated with CB1 receptor activation. nih.govunina.it

Research has demonstrated that certain this compound-3-carboxamide derivatives can inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). nih.govnih.gov For instance, the derivative VL15 has been shown to exert anti-proliferative effects on immune cells, block the cell cycle, and down-regulate T cell activation markers. unipi.it Furthermore, studies have indicated that these compounds can suppress the phosphorylation of key signaling proteins like Akt, Erk, and NF-kB, which are crucial for inflammatory pathway activation. nih.gov

The anti-inflammatory potential of these compounds has also been explored in the context of phosphodiesterase 4 (PDE4) inhibition. YM-10335, a compound with a this compound skeleton, was identified as a selective PDE4 inhibitor, leading to the inhibition of TNF-α release and demonstrating efficacy in a rat model of carrageenan-induced pleurisy. nih.gov

Modulation of Immune Cell Activation

A significant aspect of the immunomodulatory activity of this compound derivatives is their ability to directly influence the activation of immune cells. nih.govunipi.it Studies on peripheral blood mononuclear cells (PBMCs) have shown that these compounds can inhibit proliferation and down-regulate the expression of T cell activation markers like CD69 and the adhesion molecule CD54. nih.gov

The derivative VL15, a selective CB2 receptor agonist, has been shown to reduce the proliferation of activated PBMCs and inhibit the production of TNF-α. unipi.it It also leads to a down-regulation of T cell activation markers. unipi.it Similarly, other 1,8-naphthyridine derivatives have been found to block the proliferation of lymphocytes from both healthy individuals and multiple sclerosis patients, a mechanism partially attributed to CB2 receptor activation. nih.gov These compounds also effectively down-regulated TNF-α production without inducing cell death. nih.gov

Interestingly, some 1,8-naphthyridin-2-one derivatives have demonstrated a more potent inhibitory effect on cell activation markers in lymphocytes from multiple sclerosis patients compared to healthy controls. nih.gov For example, one such derivative reduced the levels of Cox-2 in lymphocytes from patients, an effect not observed in control cells. nih.gov This suggests a potential for these compounds to specifically target the aberrant immune responses characteristic of certain autoimmune diseases.

| Compound/Derivative | Biological Target/Assay | Key Findings | Reference |

| VL15 (N-cycloheptyl-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide) | CB2 Receptor, Human PBMCs | Selective CB2 receptor agonist (Ki = 1.8 nM), inhibits TNF-α, blocks cell cycle, down-regulates T cell activation markers, reduces NF-kB, IKKαβ, IKBα, ERK, and Akt expression. | unipi.it |

| 1,8-Naphthyridin-2-one derivative | Lymphocytes from MS patients and healthy controls | Blocked cell proliferation, down-regulated TNF-α production, inhibited cell activation markers (more efficiently in MS patient cells), and reduced Cox-2 levels in patient lymphocytes. | nih.gov |

| YM-10335 | PDE4 from human peripheral blood cells | Selective PDE4 inhibitor, inhibited TNF-α release. | nih.gov |

| Halogen substituted 1,8-naphthyridine-3-carboxamide derivatives | Pro-inflammatory cytokines | Evaluated for anti-inflammatory activity through downregulation of pro-inflammatory cytokines. | tandfonline.com |

Neurological and Psychiatric Applications

The unique structure of 1,8-naphthyridine derivatives has also led to their investigation for various neurological and psychiatric conditions, demonstrating a range of activities from anticonvulsant to potential disease-modifying effects in neurodegenerative disorders. tandfonline.comresearchgate.net

Anticonvulsant Activity

Several 2-substituted-4-methyl-7-amino/4,7-dimethyl-1,8-naphthyridines have been synthesized and evaluated for their anticonvulsant properties. nih.govjst.go.jp In these studies, a number of compounds exhibited significant anticonvulsant activity in experimental models. nih.gov

Notably, the anticonvulsant effects of 2-(3-morpholino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine, 2-(3'-diphenylamino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine, and 2-(3'-diethanolamino-propyloxy)-4,7-dimethy-1,8-naphthyridine were found to be comparable to the established antiepileptic drug diazepam at a dose of 250 mg/kg. nih.govjst.go.jp With the exception of 2-(3'-phenylaminopropyloxy)-4-methyl-7-amino-1,8-naphthyridine, all other tested compounds in this series showed significant anticonvulsant activity. nih.gov

| Compound/Derivative | Test Model | Key Findings | Reference |

| 2-(3-morpholino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine | Anticonvulsant tests | Anticonvulsant activity equivalent to diazepam (5 mg/kg) at a dose of 250 mg/kg. | nih.govjst.go.jp |

| 2-(3'-diphenylamino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine | Anticonvulsant tests | Anticonvulsant activity equivalent to diazepam (5 mg/kg) at a dose of 250 mg/kg. | nih.govjst.go.jp |

| 2-(3'-diethanolamino-propyloxy)-4,7-dimethy-1,8-naphthyridine | Anticonvulsant tests | Anticonvulsant activity equivalent to diazepam (5 mg/kg) at a dose of 250 mg/kg. | nih.govjst.go.jp |

Antidepressant-like Activity

The potential of 1,8-naphthyridine derivatives as antidepressants has been explored through their interaction with the 5-HT3 receptor. A series of novel 1,8-naphthyridine-3-carboxamides were designed and synthesized as 5-HT3 receptor antagonists. nih.gov

In preclinical studies using the forced swim test in mice, compounds with higher pA2 values, indicating greater 5-HT3 receptor antagonism, demonstrated promising antidepressant-like activity. nih.gov Importantly, these compounds did not produce significant changes in locomotor activity, suggesting a specific antidepressant effect rather than general stimulation. nih.gov The compound (2-methoxy-1, 8-naphthyridin-3-yl) (2-methoxy phenyl piperazine-1-yl) methanone (B1245722) was identified as the most potent in this series, with a pA2 value of 7.67. nih.gov

| Compound/Derivative | Biological Target/Assay | Key Findings | Reference |

| (2-methoxy-1, 8-naphthyridin-3-yl) (2-methoxy phenyl piperazine-1-yl) methanone | 5-HT3 receptor antagonism (pA2 value), Forced Swim Test (mice) | Most active compound with a pA2 value of 7.67, exhibiting promising antidepressant-like activity. | nih.gov |

| Series of 1,8-naphthyridine-3-carboxamides | 5-HT3 receptor antagonism, Forced Swim Test (mice) | Compounds with higher pA2 values showed antidepressant-like activity without affecting locomotor activity. | nih.gov |

Potential for Alzheimer's Disease and Multiple Sclerosis Treatment

The immunomodulatory and neuroprotective properties of this compound derivatives have positioned them as compounds of interest for neurodegenerative diseases like Alzheimer's and multiple sclerosis. unipi.itresearchgate.net

In the context of Alzheimer's disease, research has focused on multitarget strategies. nih.gov Certain 1,8-naphthyridine derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. nih.gov Most of these compounds displayed moderate, but selective, inhibition of AChE. nih.gov Additionally, some derivatives containing a 4-aryl-1,4-dihydropyridine-like moiety were found to block voltage-dependent Ca2+ channels, particularly the L-subtype. nih.gov One derivative was noted to have a slight "Ca2+-promoter" effect, which was linked to a cytoprotective effect against toxic stimuli, suggesting that precise regulation of calcium levels could be a neuroprotective strategy. nih.gov

For multiple sclerosis, the therapeutic potential of this compound derivatives is largely linked to their immunomodulatory effects, particularly through the CB2 receptor. nih.govunipi.itunina.it The efficacy of cannabinoids in managing symptoms of multiple sclerosis is well-documented, and targeting the CB2 receptor with selective agonists like the 1,8-naphthyridine derivatives offers a way to potentially achieve therapeutic benefits without the psychoactive effects of CB1 activation. nih.govnih.gov Studies have shown that these compounds can modulate the immune response in cells from multiple sclerosis patients, suggesting their potential to address the neuro-inflammatory aspects of the disease. nih.govcore.ac.uk The derivative VL15, with its ability to cross the blood-brain barrier and exert immunomodulatory effects, is considered a potential candidate for oral administration in pathologies like multiple sclerosis. unipi.it

| Compound/Derivative | Disease Model/Target | Key Findings | Reference |

| 1,8-Naphthyridine derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Moderate and selective AChE inhibition. | nih.gov |

| 1,8-Naphthyridine derivative 30 | Ca2+ channel modulation, cytoprotection | Exerted a slight "Ca2+-promoter" effect, leading to cytoprotection against toxic stimuli. | nih.gov |

| VL15 | Multiple Sclerosis (potential) | Shows intestinal absorption and blood-brain barrier penetration, suggesting potential as an orally administered drug for MS. | unipi.it |

| 1,8-Naphthyridin-2-one derivatives | Multiple Sclerosis (lymphocytes from patients) | Inhibited cell activation markers more efficiently in MS patient-derived lymphocytes than in healthy controls. | nih.gov |

Other Pharmacological Activities

Beyond the well-defined anti-inflammatory and neurological applications, derivatives of this compound have been investigated for a range of other pharmacological activities.

Notably, certain 1,8-naphthyridine-3-carboxamide derivatives have demonstrated promising anticancer activities. tandfonline.comnih.gov Halogen-substituted derivatives, in particular, have shown potent cytotoxicity against various cancer cell lines, including pancreas (MIAPaCa), leukemia (K-562), and ovarian (PA-1) cancer cell lines. tandfonline.comnih.gov For example, compound 47 exhibited IC50 values of 0.41 and 0.77 μM against MIAPaCa and K-562 cell lines, respectively. tandfonline.com

Additionally, some 2-substituted-4-methyl-7-amino-1,8-naphthyridines have been observed to possess sympathetic blocking activity. nih.gov Specifically, 2-(3'-phenylamino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine, 2-(3'-diethanolamino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine, and 2-(3'-diphenylamino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine were identified as having this effect. nih.gov

The versatility of the 1,8-naphthyridine scaffold is further highlighted by research into its derivatives as antimicrobial and antiviral agents, though these fall outside the primary scope of this article. ontosight.airesearchgate.net

Mechanisms of Action of 1,8 Naphthyridin 2 1h One Derivatives

Enzyme Inhibition

The primary mechanism through which 1,8-naphthyridin-2(1H)-one derivatives elicit their pharmacological effects is through the inhibition of specific enzymes. By binding to the active sites or allosteric sites of these enzymes, they can block or reduce their catalytic activity, thereby interfering with various cellular processes.

Topoisomerase I and II Inhibition

Certain derivatives of the broader 1,8-naphthyridine (B1210474) class have been identified as inhibitors of topoisomerase I and II. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Voreloxin, a notable 1,8-naphthyridine derivative, is understood to exert its anticancer effects through the inhibition of topoisomerase II. bindingdb.orgmdpi.com This inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and ultimately triggering apoptosis in rapidly dividing cancer cells. bindingdb.orgnih.gov

Some 1,8-naphthyridine-3-carboxamide derivatives have also demonstrated cytotoxic activity against various cancer cell lines, with mammalian Topoisomerase II being a recognized target for such compounds. nih.gov For instance, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown potent activity, with compound 47 exhibiting an IC₅₀ of 0.77 μM on K-562 cancer cells, and compound 36 having an IC₅₀ of 1.19 μM on the PA-1 cancer cell line. nih.gov Another derivative, compound 29 , displayed potent cytotoxicity with an IC₅₀ of 0.41 μM on PA-1 cancer cells. nih.gov

DNA Gyrase Inhibition

A significant mechanism of action for many 1,8-naphthyridine derivatives, particularly those with antibacterial properties, is the inhibition of bacterial DNA gyrase. researchgate.netnih.gov This enzyme, a type II topoisomerase found in bacteria, is essential for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. researchgate.net

The foundational compound of this class, nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid), selectively and reversibly blocks bacterial DNA replication by inhibiting the A subunit of DNA gyrase. researchgate.net Following this discovery, numerous other derivatives have been developed. Enoxacin, a fluoroquinolone analog with a 1,8-naphthyridine core, also functions by blocking bacterial DNA replication through binding to DNA gyrase. researchgate.net

More recent research has identified 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring as potential DNA gyrase inhibitors. These compounds demonstrated a moderate to high inhibitory effect, with IC₅₀ values against DNA gyrase ranging from 1.7 to 13.2 µg/mL. researchgate.net The introduction of a bromine atom at the C-6 position of the naphthyridine scaffold was found to enhance this antibacterial activity. researchgate.net

| Compound Class | Target Enzyme | IC₅₀ | Reference |

| 7-Methyl-1,8-naphthyridinone derivatives | DNA gyrase | 1.7–13.2 µg/mL | researchgate.net |

Sphingomyelin (B164518) Synthase 2 (SMS2) Inhibition

Derivatives of 1,8-naphthyridin-2-one have emerged as potent and selective inhibitors of sphingomyelin synthase 2 (SMS2). wipo.intbindingdb.org SMS2 is an enzyme involved in the final step of sphingomyelin biosynthesis and has been identified as a potential drug target for cardiovascular and metabolic diseases. wipo.int

The development of these inhibitors began with a high-throughput screening hit based on a 2-quinolone scaffold. wipo.int To enhance pharmaceutical properties like membrane permeability and solubility, the structure was modified, leading to the identification of 1,8-naphthyridin-2-one derivatives as highly potent and selective SMS2 inhibitors. wipo.int These compounds demonstrated SMS2 inhibition at nanomolar concentrations and exhibited good selectivity over the related isoform, SMS1. wipo.int This selectivity is crucial, as SMS1 and SMS2 have different subcellular locations and functions. wipo.int

Platelet Cyclic AMP Phosphodiesterase (cAMP-PDE) Inhibition

Substituted 1,8-naphthyridin-2(1H)-ones have been identified as selective inhibitors of phosphodiesterase IV (PDE IV), a member of the cyclic AMP phosphodiesterase (cAMP-PDE) family. nih.gov These enzymes are responsible for the degradation of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of cAMP-PDE leads to an increase in intracellular cAMP levels, which in turn mediates various physiological responses, including the inhibition of platelet aggregation. acs.org

The inhibitory action of these compounds on cAMP-PDE makes them potent inhibitors of platelet function. acs.org By preventing the breakdown of cAMP in platelets, these derivatives can potentiate the inhibitory effects of signaling pathways that rely on this second messenger, thus demonstrating antiplatelet activity. acs.org

p38 Mitogen-Activated Protein Kinase Inhibition

While the broader class of naphthyridines includes compounds that are potent inhibitors of p38 mitogen-activated protein kinase (MAPK), direct inhibition by this compound derivatives is not extensively documented in available research. For instance, 1,7-naphthyridine (B1217170) N-oxides have been described as potent and selective inhibitors of p38α MAP kinase. researchgate.net

However, an indirect link has been suggested through the action of this compound-3-carboxamide derivatives as cannabinoid receptor agonists. The activation of cannabinoid receptors can, in turn, inhibit signaling pathways that involve p38 MAPK. This indicates a potential downstream effect on p38 MAPK activity, although it is not a direct inhibition of the enzyme by the compound itself. Further research is needed to fully elucidate any direct interactions between this compound derivatives and p38 MAPK.

Protein Kinase Inhibition (e.g., VEGFR-2, Protein Kinase C isozymes, HER2 kinase)

Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.

Specifically, certain 6,7-disubstituted-4-phenoxyquinoline derivatives that incorporate a 1,8-naphthyridine-3-carboxamide moiety have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). For example, compound 4l from this series demonstrated significant inhibition of both EGFR and HER2 with IC₅₀ values of 0.052 µM and 0.055 µM, respectively.

Furthermore, a study on (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione revealed its binding affinity for HER2 kinase, with a calculated inhibition constant (Ki) of 1.65 µM. This suggests a direct interaction with the kinase, underpinning its potential as an anticancer agent.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has also been noted. While some studies focus on broader quinoline (B57606) derivatives, the inclusion of the 1,8-naphthyridine scaffold is being explored to create multi-target tyrosine kinase inhibitors that include VEGFR-2 inhibition.

Table of Inhibitory Activity of this compound Derivatives against Protein Kinases

| Compound | Target Kinase(s) | IC₅₀ / Ki | Reference |

| 4d (6,7-disubstituted-4-phenoxyquinoline derivative with 1,8-naphthyridine-3-carboxamide) | EGFR | 0.065 µM | |

| HER2 | 0.09 µM | ||

| 4i (6,7-disubstituted-4-phenoxyquinoline derivative with 1,8-naphthyridine-3-carboxamide) | EGFR | 0.116 µM | |

| HER2 | 0.164 µM | ||

| 4l (6,7-disubstituted-4-phenoxyquinoline derivative with 1,8-naphthyridine-3-carboxamide) | EGFR | 0.052 µM | |

| HER2 | 0.055 µM | ||

| (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione | HER2 kinase | 1.65 µM (Ki) |

Acyl-CoA:cholesterol Acyltransferase (ACAT) Inhibitory Activity

Acyl-CoA:cholesterol acyltransferase (ACAT) is an enzyme responsible for the esterification of cholesterol into cholesteryl esters, a storage form of cholesterol. nih.gov Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis. nih.gov Several this compound derivatives have been identified as potent ACAT inhibitors. nih.govd-nb.info

One such derivative, SMP-797 , has demonstrated significant ACAT inhibitory activity. nih.govresearchgate.net Structure-activity relationship (SAR) studies on N-phenyl-N'-[3-(4-phenylnaphthylidinoyl)]urea derivatives revealed that specific substitutions on the this compound core are crucial for potent inhibition. researchgate.net For example, the compound SM-32504 , which has a 3-methoxy group on the 4-phenyl ring and a 1-N-butyl substitution, showed strong in vitro ACAT inhibitory activity. researchgate.net The development of these derivatives has focused on improving properties like aqueous solubility to enhance their therapeutic potential. nih.gov

Interactions with Nucleic Acids (e.g., DNA Intercalation)

Certain 1,8-naphthyridine derivatives can interact with DNA, a mechanism that contributes to their anticancer properties. scite.ai These planar heterocyclic molecules can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. scite.aiultraphysicalsciences.org This interaction can alter the conformation of DNA, thereby inhibiting critical cellular processes like DNA replication and transcription, which are essential for rapidly dividing cancer cells. scite.ai

The antitumor activity of some 1,8-naphthyridine derivatives is attributed to their ability to interfere with the function of topoisomerase II, an enzyme that plays a vital role in managing the topological state of DNA during replication and transcription. ultraphysicalsciences.orgresearchgate.net By intercalating into the DNA, these compounds can stabilize the transient DNA-topoisomerase II complex, leading to DNA strand breaks and ultimately, cell death. For instance, Vosaroxin , a 1,8-naphthyridine derivative, exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II. Furthermore, some pyrazole-naphthyridine derivatives have demonstrated an intercalative mode of binding to DNA, leading to DNA damage. nih.gov

Modulation of Cell Cycle and Apoptosis Pathways

This compound derivatives have been shown to exert their anticancer effects by modulating the cell cycle and inducing apoptosis (programmed cell death). nih.govresearchgate.net

A novel dihydrobenzofuro[4,5-b] nih.govnih.govnaphthyridin-6-one derivative, MHY-449 , has been shown to inhibit the growth of human lung cancer cells in a time- and concentration-dependent manner. researchgate.net This compound induces cell cycle arrest, preventing cancer cells from progressing through the division cycle. researchgate.net Furthermore, MHY-449 triggers apoptosis, as evidenced by DNA fragmentation and the activation of caspases. researchgate.net The underlying mechanism involves the downregulation of the Akt signaling pathway, which is a key regulator of cell survival. researchgate.net

Similarly, the benzylidene derivative MHY695 induces apoptosis in human colon cancer cells by inhibiting the phosphorylation of Akt and the pro-apoptotic protein Bad. spandidos-publications.com This leads to the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP), hallmarks of apoptosis. spandidos-publications.com Pyrazole derivatives of naphthyridine have also been observed to cause G0/G1 cell cycle arrest and induce apoptosis in cervical and breast cancer cells. nih.gov

Some 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives, acting as selective CB2 receptor agonists, have demonstrated pro-apoptotic effects in leukemia cells. nih.gov For instance, the derivative LV50 was found to decrease the viability of Jurkat leukemia cells and induce apoptosis, an effect that could be reversed by a specific CB2 receptor antagonist, indicating a receptor-mediated mechanism. nih.gov

Table 2: Effects of MHY-449 on Human Lung Cancer Cells

| Cell Line | Effect | Mechanism |

| A549 | Inhibition of cell growth | Cell cycle arrest, Apoptosis |

| NCI-H460 | Inhibition of cell growth | Cell cycle arrest, Apoptosis |

Data based on a study of the novel dihydrobenzofuro[4,5-b] nih.govnih.govnaphthyridin-6-one derivative MHY-449. researchgate.net

Inhibition of Angiogenesis and Telomerase

The 1,8-naphthyridine scaffold is recognized as a promising framework for developing agents that inhibit angiogenesis and telomerase, both of which are critical for cancer progression. researchgate.net Angiogenesis is the formation of new blood vessels, a process that is essential for tumor growth and metastasis. nih.gov Telomerase is an enzyme that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes, and its activation allows cancer cells to overcome normal cellular aging and proliferate indefinitely.

The development of multi-targeted receptor tyrosine kinase (RTK) inhibitors, including those based on the 1,8-naphthyridine structure, represents a key strategy in anti-angiogenic therapy. nih.gov While specific examples directly linking this compound to telomerase inhibition were not found in the provided search results, the broader class of 1,8-naphthyridine derivatives has been cited for this potential. researchgate.netresearchgate.net

Interference with Tubulin Polymerization and Antimitotic Effects

Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and play a crucial role in cell division by forming the mitotic spindle. nih.gov Agents that interfere with tubulin polymerization can disrupt mitosis and are effective anticancer drugs. nih.gov The 1,8-naphthyridine scaffold has been identified as a basis for creating antimitotic agents that inhibit tubulin polymerization.

One derivative, 2-(3-hydroxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one (7a) , has been shown to affect microtubules in hepatoma cells, leading to cell cycle arrest and subsequent apoptosis. nih.gov Chalcone derivatives, which share structural similarities with some bioactive compounds, are known to bind to the colchicine (B1669291) binding site on tubulin and inhibit its polymerization. nih.gov While direct evidence for this compound binding to this site is not detailed in the provided results, the antimitotic effects of its derivatives suggest a mechanism involving disruption of microtubule dynamics. nih.gov

Ras Protein Inhibition

The Ras family of proteins are key signaling molecules that, when mutated, can lead to uncontrolled cell growth and cancer. nih.gov Consequently, inhibiting the function of mutant Ras proteins is a significant goal in cancer therapy. The 1,8-naphthyridine pharmacophore has been identified as a crucial element in the design of new Ras protein inhibitors. researchgate.net

Derivatives of quinolino-1,8-naphthyridine have been synthesized and evaluated for their Ras-GTP inhibitory activity. researchgate.net In these studies, compounds 13d and 14d demonstrated potent biological activity against the NCI-H460 cancer cell line. researchgate.net Molecular docking simulations have been used to model the interaction of these active compounds with the Ras-GTP active site, providing insights into the structural basis for their inhibitory effects. researchgate.net

Receptor Binding and Agonism

The interaction of this compound derivatives with various receptors has been a primary focus of research, revealing potent and selective activities, particularly at cannabinoid and serotonin (B10506) receptors.

Cannabinoid Receptors CB1/CB2

The this compound-3-carboxamide structure has been identified as a highly suitable scaffold for developing potent and selective ligands for the Cannabinoid Receptor 2 (CB2). nih.govacs.orgrsc.org The CB2 receptor is primarily associated with the immune system, whereas the CB1 receptor is abundant in the central nervous system. nih.gov Derivatives of this scaffold consistently demonstrate high selectivity and affinity for the CB2 receptor, often in the nanomolar range. nih.govacs.orgrsc.orgebi.ac.uk

Research has shown that the functional activity of these compounds—whether they act as agonists or antagonists/inverse agonists—is critically controlled by the substituents at the C-6 position of the naphthyridine core. nih.govacs.orgrsc.orgebi.ac.uk The introduction of specific groups at this position can cause a switch in functionality from an agonist (a substance that initiates a physiological response when combined with a receptor) to an antagonist (a substance that interferes with or inhibits the physiological action of another). nih.govrsc.orgebi.ac.uk Furthermore, modifications at the N-1 position of the 1,8-naphthyridine ring also significantly influence the affinity for the CB2 receptor. nih.gov

Studies involving competitive binding assays with human recombinant CB1 and CB2 receptors have confirmed the high selectivity of these compounds for CB2. acs.org For instance, a series of this compound-3-carboxamide derivatives showed high affinity for the CB2 receptor while displaying significantly lower affinity for the CB1 receptor, as indicated by their respective Ki values (an indicator of binding affinity). acs.org

Table 1: Binding Affinity (Ki, nM) of Selected this compound Derivatives for CB1 and CB2 Receptors

| Compound | Substituent (Position 1) | Substituent (Position 6) | CB1 Ki (nM) | CB2 Ki (nM) | Reference |

|---|---|---|---|---|---|

| 1 | H | H | >1000 | 2.6 | acs.org |

| 2 | Methyl | H | >1000 | 1.0 | acs.org |

| 16 | n-Pentyl | Phenyl | 474 | 1.6 | acs.org |

| 19 | n-Pentyl | 4-Fluorophenyl | 121 | 0.8 | acs.org |

5-HT3 Receptor Antagonism

The 1,8-naphthyridine scaffold has also been utilized to design antagonists for the 5-HT3 receptor, a ligand-gated ion channel involved in physiological processes such as nausea and vomiting, as well as psychiatric conditions. nih.gov A series of novel 2-methoxy-1,8-naphthyridine-3-carboxamides were designed and synthesized as 5-HT3 receptor antagonists. nih.gov

The antagonist activity of these compounds was evaluated by their ability to inhibit the effects of a 5-HT3 agonist in isolated guinea-pig ileum. nih.gov The potency of this antagonism is expressed as a pA2 value, where a higher value indicates greater potency. One of the most active compounds identified was (2-methoxy-1,8-naphthyridin-3-yl)(2-methoxyphenylpiperazin-1-yl)methanone, which exhibited a pA2 value of 7.67. nih.gov This demonstrates that the 1,8-naphthyridine core can be effectively tailored to produce significant 5-HT3 receptor antagonism.

Table 2: 5-HT3 Receptor Antagonist Activity of Selected 1,8-Naphthyridine-3-carboxamide Derivatives

| Compound | Structure | pA2 Value | Reference |

|---|---|---|---|

| 8a | (2-methoxyphenyl)piperazin-1-yl derivative | 7.01 | nih.gov |

| 8d | (4-fluorophenyl)piperazin-1-yl derivative | 7.31 | nih.gov |

| 8g | (2-methoxy-1,8-naphthyridin-3-yl)(2-methoxyphenylpiperazin-1-yl)methanone | 7.67 | nih.gov |

| 8j | (4-chlorophenyl)piperazin-1-yl derivative | 7.42 | nih.gov |

Structure Activity Relationship Sar Studies of 1,8 Naphthyridin 2 1h One Derivatives

Impact of Substituent Effects on Biological Activity

The biological activity of 1,8-naphthyridin-2(1H)-one derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. Modifications can dramatically alter the compound's electronic, steric, and lipophilic properties, which in turn dictates its biological efficacy.

For instance, SAR studies on derivatives targeting the Adenosine (B11128) A2A receptor for potential anti-Parkinson's agents have shown that modifications at the 3rd position of the nucleus are critical. The incorporation of various secondary amines at this position has been found to enhance both binding efficiency and potency. nih.gov Specifically, a derivative incorporating a pyrrolidine-1-carbonyl group at the 3-position showed a high docking score, suggesting strong interaction with the receptor. nih.gov

The cytotoxic and antioxidant activities are also sensitive to substituent changes. In a series of 3-heterarylcarbonyl-1,8-naphthyridine derivatives synthesized from a 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazide starting material, the nature of the heterocyclic ring attached to the carbonyl group at the C3-position was crucial for activity. researchgate.net Similarly, SAR analysis of cytotoxic 1,8-naphthyridines against cancer cell lines indicated that the type of substituent significantly influences the compound's potency. researchgate.net

The table below summarizes the impact of different substituents on the biological activity of this compound and related derivatives.

| Position of Substitution | Substituent Type | Observed Biological Activity | Key Finding |

| C3 | Secondary Amines (e.g., pyrrolidine-1-carbonyl) | Adenosine A2A Receptor Antagonism | Enhances binding efficiency and potency for potential anti-Parkinson's therapy. nih.gov |

| C3 | Heteroarylcarbonyl groups | Cytotoxicity, Antioxidant | The specific heterocyclic moiety dictates the level of activity. researchgate.net |

| - | Aromatization of Pyridine (B92270) Ring | Antileishmanial | Increased aromatization enhances the leishmanicidal effect in 1,8-naphthyridines. mdpi.com |

Correlation of Structural Features with Specific Enzyme Inhibition

The this compound scaffold has proven to be a versatile template for designing potent and selective enzyme inhibitors. The specific arrangement of functional groups around the core structure allows for precise interactions with the active sites of various enzymes.

Phosphodiesterase IV (PDE IV) Inhibition: Substituted 1,8-naphthyridin-2(1H)-ones have been identified as highly selective inhibitors of phosphodiesterase IV (PDE IV). nih.gov This enzyme is a key regulator of intracellular cyclic AMP (cAMP) levels, and its inhibition is a therapeutic strategy for inflammatory diseases like asthma. The SAR studies indicated that the this compound core is essential for this activity, distinguishing these compounds from other PDE IV inhibitors like theophylline. nih.gov These compounds have demonstrated effects such as the relaxation of guinea pig trachea precontracted by histamine, highlighting their potential as bronchodilators. nih.gov

Sphingomyelin (B164518) Synthase 2 (SMS2) Inhibition: Researchers have discovered potent and selective inhibitors of sphingomyelin synthase 2 (SMS2) based on the this compound structure. nih.gov SMS2 is considered a drug target for cardiovascular and metabolic diseases. Starting from a 2-quinolone hit compound, modification to a this compound core led to a compound (compound 37) with nanomolar inhibitory concentration and good selectivity against the related SMS1 enzyme. nih.gov This highlights the importance of the nitrogen position in the bicyclic system for achieving selective enzyme inhibition.

HIV-1 Enzyme Inhibition: The this compound framework has also been utilized to develop inhibitors against key HIV-1 enzymes.

HIV-1 Ribonuclease H: 1-Hydroxy-1,8-naphthyridin-2(1H)-one derivatives are reported as potent and selective inhibitors of this viral enzyme. researchgate.net

HIV-1 Integrase: A series of 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides were synthesized and found to be potent HIV-1 integrase inhibitors. researchgate.net These compounds showed high antiviral potency, with EC50 values in the nanomolar range, even against integrase mutants resistant to other drugs. Further substitution, such as the addition of a 4-amino group, led to enhanced activity. researchgate.net

The following table details the correlation between structural features and specific enzyme inhibition.

| Target Enzyme | Key Structural Feature | Resulting Inhibition | Reference Compound Example |

| Phosphodiesterase IV (PDE IV) | Substituted this compound core | Selective inhibition, leading to anti-asthmatic effects. nih.gov | Substituted 1,8-naphthyridin-2(1H)-ones |

| Sphingomyelin Synthase 2 (SMS2) | 1,8-Naphthyridin-2-one scaffold | Potent and selective inhibition over SMS1. nih.gov | Compound 37 |

| HIV-1 Ribonuclease H | 1-Hydroxy-1,8-naphthyridin-2(1H)-one | Potent and selective inhibition. researchgate.net | 1-Hydroxy-1,8-naphthyridin-2(1H)-one derivatives |

| HIV-1 Integrase | 1-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | Potent inhibition with nanomolar EC50 values. researchgate.net | 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridines |

Optimization of Selectivity and Potency through Chemical Modification

A primary goal of SAR studies is to systematically modify a lead compound to optimize its potency and selectivity towards a specific biological target. This iterative process of synthesis and biological evaluation is well-documented for this compound derivatives.

A clear example of this optimization is the development of the selective SMS2 inhibitor, compound 37. nih.gov The initial lead was a 2-quinolone compound identified from high-throughput screening. While potent, it required improved pharmaceutical properties. By replacing the quinolone core with a this compound scaffold, researchers were able to fine-tune the molecule's properties. This chemical modification not only retained high potency but also conferred excellent selectivity against the SMS1 isoform. nih.gov

Similarly, in the pursuit of anti-tuberculosis agents, a molecular hybridization approach was used to design and synthesize 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives. rsc.org By evaluating a series of 28 compounds, researchers identified a derivative, ANA-12, with a prominent minimum inhibitory concentration (MIC) of 6.25 μg mL−1 against Mycobacterium tuberculosis. Other derivatives with slight structural variations showed moderate to good activity, demonstrating how small chemical changes can significantly impact potency. rsc.org

For fibroblast growth factor receptor 4 (FGFR4) inhibitors, a target for hepatocellular carcinoma, detailed structural optimizations of a 1,6-naphthyridin-2(1H)-one series led to a representative compound, A34. researchgate.net This compound exhibited improved FGFR4 inhibitory capability, selectivity, and excellent anti-proliferative activities against FGFR4-dependent cancer cell lines. This success was achieved by focusing on interactions with a specific cysteine residue (Cys552) in the FGFR4 subtype, guiding the chemical modifications to enhance potency and selectivity. researchgate.net

| Lead Compound Class | Chemical Modification Strategy | Optimized Property | Resulting Compound/Class |

| 2-Quinolone | Scaffold hopping to this compound | Potency and Selectivity (SMS2 vs SMS1) | Compound 37 nih.gov |

| 1,8-Naphthyridine (B1210474) | Molecular hybridization, substituent variation | Potency (Anti-mycobacterial) | ANA-12 rsc.org |

| 1,6-Naphthyridin-2(1H)-one | Structural optimization targeting specific amino acid residue | Potency and Selectivity (FGFR4) | Compound A34 researchgate.net |

Influence of Substituents on Pharmacokinetic Properties (e.g., Lipophilicity, Metabolic Stability)

Beyond potency and selectivity, the success of a drug candidate depends on its pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Substituents on the this compound core can profoundly influence these properties.

Lipophilicity and Solubility: Lipophilicity is a critical parameter affecting a drug's absorption and distribution. In the development of the SMS2 inhibitor, compound 37, a key objective of the chemical modification was to adjust lipophilicity. nih.gov This adjustment aimed to improve pharmaceutical properties such as passive membrane permeability and aqueous solubility, which are essential for oral bioavailability. The transition from the initial 2-quinolone hit to the this compound derivative was instrumental in achieving this goal. nih.gov